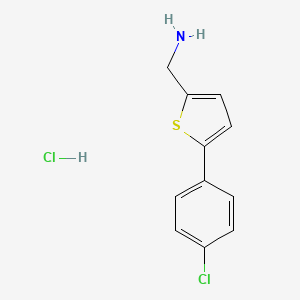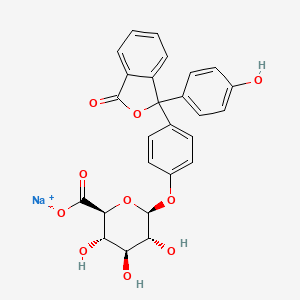
酚酞葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenolphthalein glucuronide sodium (PGS) is a sodium salt of phenolphthalein glucuronide, a glucuronide derivative of phenolphthalein. It is a yellowish-white crystalline powder that is soluble in water and is used in a variety of laboratory experiments. PGS is used in chemical and biochemical research, as well as in medical diagnostics. It is also an important reagent in organic synthesis and is used in many industrial processes.
科学研究应用
酶活性测定
酚酞葡萄糖醛酸苷广泛用作酶活性测定中的底物,以测量β-葡萄糖醛酸苷酶的活性 . 该酶在葡萄糖醛酸苷的代谢中起着至关重要的作用,葡萄糖醛酸苷是与各种药物和外源化合物结合以促进其排泄的化合物。通过量化从其葡萄糖醛酸苷形式释放的酚酞的量,研究人员可以评估酶在生物样品中的活性。
药物代谢研究
在药代动力学领域,酚酞葡萄糖醛酸苷在药物代谢研究中起着重要作用 . 它有助于了解药物在体内的代谢过程,作为葡萄糖醛酸化反应的模型底物,葡萄糖醛酸化反应是主要 II 期代谢反应,其中葡萄糖醛酸被添加到物质中,增加其溶解度和排泄率。
癌症研究
酚酞葡萄糖醛酸苷已被用于癌症研究,以研究酚酞的致癌潜力 . 它在研究致癌机制方面特别有用,因为酚酞已被证明会导致各种体外和体内哺乳动物测试系统中的遗传损伤。
法医学
在法医应用中,酚酞葡萄糖醛酸苷用作识别血迹的试剂 . 它是Kastle-Meyer 检验的组成部分,其中血红蛋白的存在会导致酚酞葡萄糖醛酸苷的氧化,导致颜色变化,表明存在血液。
环境监测
研究人员利用酚酞葡萄糖醛酸苷监测环境样品中β-葡萄糖醛酸苷酶的活性 . 对于评估水源中粪便细菌的存在和活性非常重要,这是污染和潜在健康风险的指标。
放射分析技术
酚酞葡萄糖醛酸苷的最新应用是在放射分析技术中用于测量β-葡萄糖醛酸苷酶的活性 . 这种方法比传统的分光光度法灵敏得多,并且可以检测组织样品中微量的酶。
作用机制
Target of Action
Phenolphthalein glucuronide sodium primarily targets the enzyme β-glucuronidase . This enzyme is widely distributed in various organisms including mammals, microbiota, insects, molluscs, nematodes, fishes, and plants . It plays a crucial role in the metabolism of various endogenous and xenobiotic compounds .
Mode of Action
Phenolphthalein glucuronide sodium acts as a substrate for the β-glucuronidase enzyme . When this compound is hydrolyzed by β-glucuronidase, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for the compound’s biological activity.
Biochemical Pathways
Phenolphthalein glucuronide sodium is involved in the glucuronidation pathway, one of the most important biochemical reactions of phase-II metabolism in humans . This pathway is involved in the biotransformation of numerous classes of endogenous and xenobiotic compounds . The glucuronidation process is catalyzed by UDP-Glucuronosyltransferases (UGTs), resulting in the formation of β-D-glucuronides .
Pharmacokinetics
It is known that phenolphthalein, from which phenolphthalein glucuronide sodium is derived, undergoes extensive first-pass metabolism in the intestinal epithelium and liver, resulting in almost complete conversion to its glucuronide .
Result of Action
The hydrolysis of phenolphthalein glucuronide sodium by β-glucuronidase results in the release of phenolphthalein . Phenolphthalein has been used for over a century as a laxative, providing symptomatic relief of constipation and aiding in bowel cleansing prior to medical procedures .
Action Environment
The activity of β-glucuronidase, the primary target of phenolphthalein glucuronide sodium, can be influenced by the presence of ethanol This suggests that environmental factors such as the presence of other substances can influence the action, efficacy, and stability of phenolphthalein glucuronide sodium
生化分析
Biochemical Properties
Phenolphthalein glucuronide sodium plays a crucial role in biochemical reactions as a substrate for β-glucuronidase . β-glucuronidase is an enzyme that hydrolyzes glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates. When phenolphthalein glucuronide sodium is hydrolyzed by β-glucuronidase, it releases phenolphthalein, which can be detected due to its color change. This interaction is essential for measuring β-glucuronidase activity in various biological samples.
Molecular Mechanism
The molecular mechanism of phenolphthalein glucuronide sodium involves its hydrolysis by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing phenolphthalein and glucuronic acid . The released phenolphthalein can be detected due to its distinct color change, which serves as a measurable indicator of β-glucuronidase activity. This mechanism is widely used in biochemical assays to quantify enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenolphthalein glucuronide sodium can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over prolonged periods. Long-term studies have shown that phenolphthalein glucuronide sodium maintains its effectiveness in measuring β-glucuronidase activity, although degradation may occur if not stored properly .
Metabolic Pathways
Phenolphthalein glucuronide sodium is involved in metabolic pathways related to glucuronidation and hydrolysis. The compound interacts with β-glucuronidase, which hydrolyzes the glucuronide bond, releasing phenolphthalein and glucuronic acid. This interaction is essential for studying metabolic flux and metabolite levels in various biological samples .
属性
| { "Design of the Synthesis Pathway": "Phenolphthalein glucuronide sodium can be synthesized by the reaction of phenolphthalein with glucuronic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Phenolphthalein", "Glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 1.0 g of phenolphthalein in 50 mL of ethanol", "Add 1.5 g of glucuronic acid and 0.5 g of sodium hydroxide to the solution", "Heat the mixture at 80°C for 2 hours with stirring", "Cool the mixture to room temperature and adjust the pH to 7 with hydrochloric acid", "Filter the solution and wash the precipitate with water", "Dry the precipitate under vacuum to obtain phenolphthalein glucuronide sodium as a white powder" ] } | |
| 6820-54-8 | |
分子式 |
C26H21NaO10 |
分子量 |
516.4 g/mol |
IUPAC 名称 |
sodium;(3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1 |
InChI 键 |
GBLJULUMBNYFAK-QSWOTDOPSA-M |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



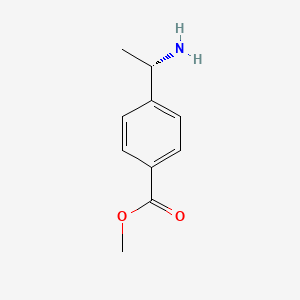
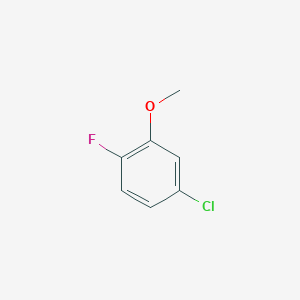
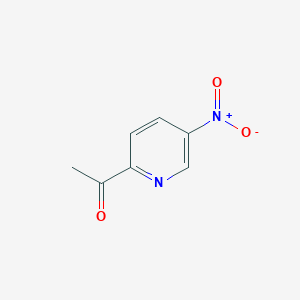
![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)
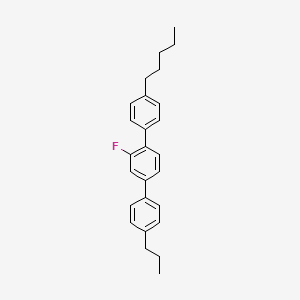
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
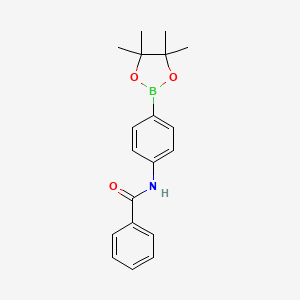

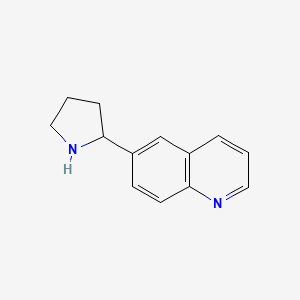
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
